5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Mineralocorticoid Receptor Antagonist Endocrine Pharmacology

5-Bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS 53439-89-7), also named 5-bromo-1,3-dimethylbenzimidazol-2-one, is a heterocyclic organic compound with the molecular formula C9H9BrN2O and a molecular weight of 241.08 g/mol. It belongs to the benzimidazolone (or benzodiazolone) class and is characterized by a benzimidazole core substituted with a bromine atom at the 5-position and methyl groups at the 1- and 3-positions.

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
CAS No. 53439-89-7
Cat. No. B1373073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
CAS53439-89-7
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Br)N(C1=O)C
InChIInChI=1S/C9H9BrN2O/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13/h3-5H,1-2H3
InChIKeyHFZWRJFAGBJEFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS 53439-89-7) Chemical Identity and Core Procurement Profile


5-Bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS 53439-89-7), also named 5-bromo-1,3-dimethylbenzimidazol-2-one, is a heterocyclic organic compound with the molecular formula C9H9BrN2O and a molecular weight of 241.08 g/mol [1]. It belongs to the benzimidazolone (or benzodiazolone) class and is characterized by a benzimidazole core substituted with a bromine atom at the 5-position and methyl groups at the 1- and 3-positions . Its canonical SMILES notation is CN1C(=O)N(C)C2=CC(Br)=CC=C21 [1]. This compound serves as a versatile building block in organic synthesis and has been investigated as a bromodomain inhibitor [2].

5-Bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS 53439-89-7): Critical Considerations Against Generic Substitution


The 5-position halogen substituent on the benzimidazolone core is a critical determinant of both chemical reactivity and biological target engagement. Unsubstituted 1,3-dimethylbenzimidazolone lacks the bromine atom, leading to fundamentally different reactivity profiles in cross-coupling and nucleophilic substitution reactions . Furthermore, systematic structure-activity relationship (SAR) studies on the benzimidazolone class reveal that the nature of the 5-position substituent (H, F, Cl, Br, or larger aromatic groups) dramatically modulates inhibitory potency and selectivity against bromodomain-containing proteins such as BRPF1 and BRD4 [1]. Generic substitution with an unsubstituted analog or a different halogenated derivative will result in unpredictable changes in both chemical behavior and biological activity, making the specific 5-bromo derivative a distinct chemical entity with a unique experimental fingerprint.

Quantitative Differentiation of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS 53439-89-7) Against Key Analogs


Comparative Antagonist Activity at the Human Mineralocorticoid Receptor

The target compound, 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, exhibits an IC50 of 6309.57 nM as an antagonist at the gal4-fused human mineralocorticoid receptor LBD expressed in HEK293 cells [1]. In comparison, the 5-chloro analog (5-chloro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one) demonstrates a markedly improved IC50 of 116 nM under similar antagonist assay conditions [2]. This represents an approximately 54-fold difference in potency, highlighting the profound impact of halogen substitution at the 5-position on receptor binding and functional antagonism.

Mineralocorticoid Receptor Antagonist Endocrine Pharmacology

Inhibitory Activity Against the BRPF1 Bromodomain: A Core Scaffold Benchmark

The unsubstituted core scaffold, 1,3-dimethylbenzimidazolone, demonstrates an IC50 of 3162 nM against the BRPF1 bromodomain, as reported in the foundational SAR study by Demont et al. [1]. While direct activity data for the 5-bromo derivative against BRPF1 is not available in the primary literature, the presence of the bromine atom at the 5-position provides a critical synthetic handle for further functionalization via cross-coupling reactions to elaborate the core into more potent and selective BRPF1 inhibitors . This establishes the 5-bromo compound as a key intermediate rather than a final active molecule, with its value residing in its synthetic versatility rather than intrinsic target potency.

Epigenetics Bromodomain BRPF1 Chemical Probe

Cross-Reactivity Profile with the Glucocorticoid Receptor

The 5-fluoro analog, 5-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, exhibits an IC50 of 10,000 nM as an antagonist at the glucocorticoid receptor in human HeLa cells [1]. This contrasts with the 5-chloro analog, which shows an IC50 of 25.1 nM in a glucocorticoid receptor binding assay [2]. These data illustrate that halogen substitution at the 5-position profoundly alters nuclear receptor selectivity. While specific glucocorticoid receptor data for the 5-bromo compound are not currently available, the observed halogen-dependent potency trends in related nuclear receptors (MR and GR) strongly imply that the 5-bromo derivative will possess a distinct selectivity and potency profile compared to its chloro and fluoro counterparts.

Glucocorticoid Receptor Nuclear Receptor Selectivity

Validated Use Cases for 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS 53439-89-7) Based on Quantitative Evidence


Intermediate for the Synthesis of BRPF1 Bromodomain Chemical Probes

As established in the foundational SAR paper by Demont et al. [1], the 1,3-dimethylbenzimidazolone core is a privileged scaffold for developing potent and selective inhibitors of the BRPF1 bromodomain. The 5-bromo derivative is a critical synthetic intermediate that enables further elaboration at the 5-position via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to introduce diverse aryl, heteroaryl, or amino substituents to optimize potency, selectivity, and pharmacokinetic properties, ultimately generating high-quality chemical probes for epigenetic target validation.

Negative Control or Benchmark for Mineralocorticoid Receptor Antagonist Screening

The compound demonstrates a relatively weak antagonist activity (IC50 = 6309.57 nM) at the human mineralocorticoid receptor, compared to the more potent 5-chloro analog (IC50 = 116 nM) [1][2]. This quantitative difference positions the 5-bromo derivative as a useful low-potency control or benchmark compound in MR antagonist screening campaigns. It can serve as a reference point for establishing assay sensitivity windows or for constructing halogen-dependent SAR series to probe the structural determinants of MR antagonism.

Synthetic Building Block for Diversely Functionalized Benzimidazolones

The presence of the bromine atom provides a versatile handle for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions [1]. This makes the compound a valuable starting material for generating libraries of 5-substituted benzimidazolones, which are privileged scaffolds in drug discovery across multiple target classes, including kinases, GPCRs, and epigenetic reader domains. The bromine substituent allows for predictable and efficient diversification, enabling rapid exploration of chemical space around the benzimidazolone core.

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